2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide
Description
The compound "2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide" features a thiazolo[4,5-d]pyridazin core, a bicyclic heteroaromatic system fused with a thiazole and pyridazine ring. Key structural elements include a 4-methoxyphenyl substituent at position 7, a methyl group at position 2, and an N-isopropyl acetamide side chain. This scaffold is associated with diverse bioactivities, as seen in structurally related compounds .
Properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-10(2)19-14(23)9-22-18(24)16-17(26-11(3)20-16)15(21-22)12-5-7-13(25-4)8-6-12/h5-8,10H,9H2,1-4H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVYMFVPJRTBTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC(C)C)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The thiazolo[4,5-d]pyridazinone core is synthesized via cyclocondensation of 4-methoxy-substituted thiosemicarbazides with diketone precursors. A representative protocol involves refluxing 5-(4-methoxyphenyl)-2,4-pentanedione with thiosemicarbazide in acetic acid, forming the pyridazinone intermediate. Subsequent treatment with bromoacetone introduces the thiazole ring through intramolecular cyclization.
Reaction Conditions:
- Solvent: Glacial acetic acid
- Temperature: 110°C (reflux)
- Duration: 8–12 hours
- Yield: 58–62%
Suzuki-Miyaura Coupling for Aryl Functionalization
Introduction of the 4-methoxyphenyl group at position 7 of the thiazolo[4,5-d]pyridazinone is achieved via palladium-catalyzed cross-coupling. A boronated pyridazinone intermediate reacts with 4-methoxyphenylboronic acid under Suzuki conditions:
$$ \text{Pyridazinone-Bpin + 4-MeO-PhB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}_3} \text{7-(4-MeO-Ph)-thiazolo[4,5-d]pyridazinone} $$
Optimized Parameters:
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Base: Sodium carbonate (2 equiv)
- Solvent: Dioxane/water (4:1)
- Yield: 68–72%
Side Chain Introduction and Functionalization
Acetamide Side Chain Installation
The N-(propan-2-yl)acetamide moiety is introduced via nucleophilic substitution. Chloroacetylation of the thiazolo[4,5-d]pyridazinone intermediate followed by reaction with isopropylamine yields the target compound:
Chloroacetylation:
- Reagent: Chloroacetyl chloride (1.2 equiv)
- Base: Triethylamine (2 equiv)
- Solvent: Dichloromethane (0°C to RT)
- Yield: 85%
Amination:
- Amine: Isopropylamine (3 equiv)
- Solvent: Ethanol (reflux, 4 hours)
- Yield: 78%
Reaction Optimization and Process Analytics
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation but reduce regioselectivity. Ethanol/water mixtures (7:3) balance solubility and selectivity, achieving 70% yield for the final acetamide.
Table 1: Solvent Impact on Cyclocondensation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Acetic acid | 110 | 62 | 95 |
| DMF | 100 | 55 | 88 |
| Ethanol/water | 80 | 70 | 97 |
Catalytic System Tuning
Pd-based catalysts outperform Cu alternatives in Suzuki coupling. Pd(PPh₃)₄ minimizes byproduct formation compared to Pd(OAc)₂, with 4-methoxyphenyl incorporation efficiency reaching 92%.
Purification and Characterization
Chromatographic Purification
Final purification employs silica gel chromatography (hexane:ethyl acetate, 3:1 → 1:2 gradient) followed by recrystallization from ethanol/water. This dual-step process elevates purity from 89% to >99%.
Spectroscopic Validation
Table 2: Key Spectral Data
Scale-Up Challenges and Solutions
Pilot-Scale Production
Kilogram-scale synthesis faces exothermicity risks during chloroacetylation. Controlled droplet addition (0.5 mL/min) and jacketed reactor cooling maintain temperatures below 10°C, preventing decomposition.
Polymorph Control
Crystallization solvent selection dictates polymorph formation. Ethanol yields the thermodynamically stable Form I (mp 184–186°C), while acetone produces metastable Form II (mp 172–174°C).
Chemical Reactions Analysis
Types of Reactions
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic methoxy group can be substituted using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its unique structure and possible biological activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties may make it suitable for use in the development of new materials with specific functions.
Mechanism of Action
The mechanism of action of 2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(propan-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
- Core Heterocycle : The thiazolo[4,5-d]pyridazin core is shared with compounds such as N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (). However, the latter substitutes the 4-methoxyphenyl group with a 2-thienyl moiety, introducing a sulfur-containing heteroaromatic ring that may enhance lipophilicity and π-π stacking interactions .
- Acetamide Side Chain : The target compound’s N-isopropyl group contrasts with the N-(4-nitrophenyl) and N-(4-chlorophenyl) substituents in analogs from and . The electron-withdrawing nitro group () could reduce solubility compared to the isopropyl group, which is more lipophilic and sterically bulky .
- Pyridazine vs. Pyrimidine: describes thiazolo[4,5-d]pyrimidine derivatives, where the pyridazine ring is replaced by pyrimidine.
Physicochemical Properties
- The 4-methoxyphenyl group may improve solubility relative to ’s thienyl substituent due to methoxy’s polar nature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
